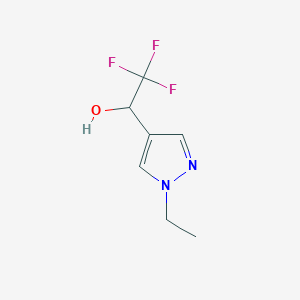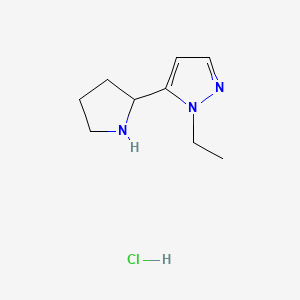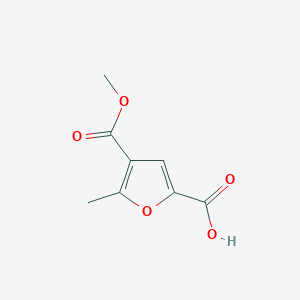
4-(3,3-Dimethylcyclohexyl)butan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,3-Dimethylcyclohexyl)butan-2-amine is an organic compound characterized by a cyclohexane ring substituted with a dimethyl group and an amine group on a butane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethylcyclohexyl)butan-2-amine can be achieved through several methods. One common approach involves the alkylation of 3,3-dimethylcyclohexanone with a suitable butylamine derivative under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating nucleophilic attack on the carbonyl carbon of the ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
4-(3,3-Dimethylcyclohexyl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Various substituted amines
科学的研究の応用
4-(3,3-Dimethylcyclohexyl)butan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(3,3-Dimethylcyclohexyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(3,3-Dimethylcyclohexyl)butan-1-amine
- 4-((3,3-Dimethylcyclohexyl)amino)butan-2-ol
Uniqueness
4-(3,3-Dimethylcyclohexyl)butan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
特性
分子式 |
C12H25N |
|---|---|
分子量 |
183.33 g/mol |
IUPAC名 |
4-(3,3-dimethylcyclohexyl)butan-2-amine |
InChI |
InChI=1S/C12H25N/c1-10(13)6-7-11-5-4-8-12(2,3)9-11/h10-11H,4-9,13H2,1-3H3 |
InChIキー |
XETFGZFVQCKQNP-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1CCCC(C1)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


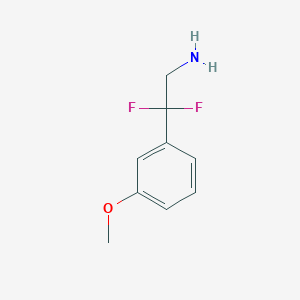
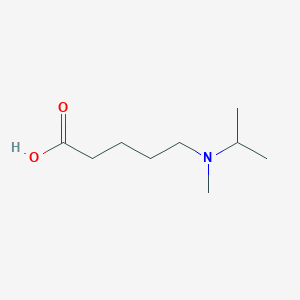
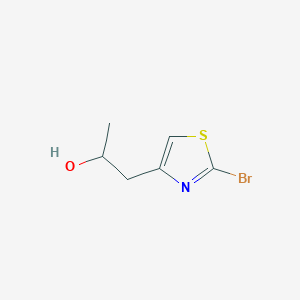
![2-[4-(Cyclopent-2-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B15321725.png)
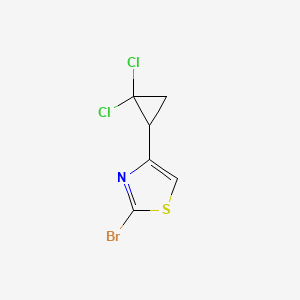
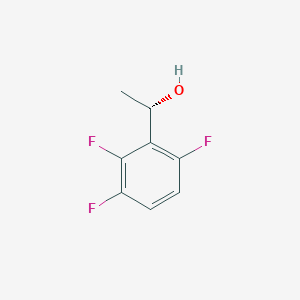
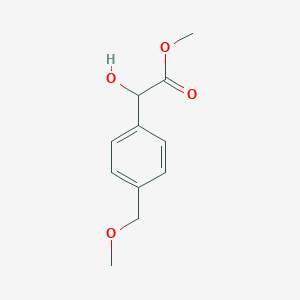
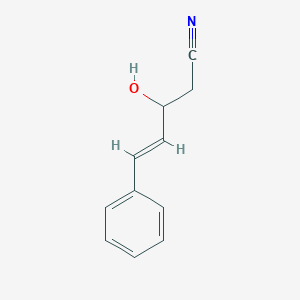

![3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B15321740.png)
